molecular formula C14H9F3N4O B2736061 N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide CAS No. 338419-02-6

N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2736061
CAS No.: 338419-02-6
M. Wt: 306.248
InChI Key: KDRIIIKIBMSCMM-UHFFFAOYSA-N
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Description

N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazolo-pyridine core, which is known for its diverse biological activities, including acting as inhibitors for various enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out under microwave conditions at 140°C in dry toluene, resulting in good-to-excellent yields .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include mechanochemical methods, which involve the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions typically yield compounds with new N-N bonds, while substitution reactions result in derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various signaling pathways involved in disease processes .

Properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)10-4-1-3-9(7-10)13(22)20-11-5-2-6-21-12(11)18-8-19-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRIIIKIBMSCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CN3C2=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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